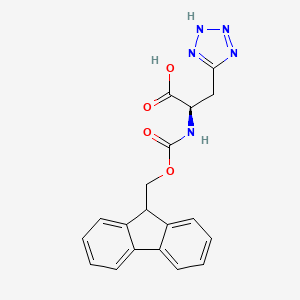

(R)-2-(Fmoc-amino)-3-(2H-tetrazol-5-YL)propanoic acid

描述

®-2-(Fmoc-amino)-3-(2H-tetrazol-5-YL)propanoic acid is a synthetic compound that features a tetrazole ring and an Fmoc-protected amino group

属性

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2H-tetrazol-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O4/c25-18(26)16(9-17-21-23-24-22-17)20-19(27)28-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,20,27)(H,25,26)(H,21,22,23,24)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZBYOFZABYTSQS-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=NNN=N4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=NNN=N4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401131385 | |

| Record name | 2H-Tetrazole-5-propanoic acid, α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (αR)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401131385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1464137-20-9 | |

| Record name | 2H-Tetrazole-5-propanoic acid, α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (αR)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1464137-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Tetrazole-5-propanoic acid, α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (αR)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401131385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Fmoc-amino)-3-(2H-tetrazol-5-YL)propanoic acid typically involves the following steps:

Fmoc Protection: The amino group is protected using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine.

Tetrazole Formation: The tetrazole ring can be introduced via a [2+3] cycloaddition reaction between an azide and a nitrile group under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated peptide synthesizers and large-scale reactors.

化学反应分析

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the tetrazole ring.

Reduction: Reduction reactions could target the Fmoc group or the tetrazole ring.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a nitro derivative, while reduction could remove the Fmoc group.

科学研究应用

Peptide Synthesis

Fmoc Protection in Solid-Phase Synthesis

The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and ease of removal under mild acidic conditions. This allows for the stepwise assembly of peptides, facilitating the incorporation of non-natural amino acids like (R)-2-(Fmoc-amino)-3-(2H-tetrazol-5-YL)propanoic acid. The compound's structure enables precise control over peptide sequences, which is crucial for developing therapeutic peptides.

| Feature | Detail |

|---|---|

| Protecting Group | Fmoc |

| Stability | Stable under basic conditions |

| Deprotection Conditions | Mild acidic conditions |

Drug Development

Bioisosteric Properties

The tetrazole ring in this compound serves as a bioisostere for carboxylic acids, which can enhance the pharmacokinetic properties of drug candidates. This structural similarity allows for the modification of existing drugs to improve their efficacy and reduce side effects. Research indicates that tetrazole-containing compounds can exhibit improved binding affinities to biological targets, making them ideal candidates in drug design.

Enzyme Inhibition Studies

Mechanism of Action

The compound has been investigated for its potential as an enzyme inhibitor. The tetrazole moiety may interact with metal ions or other molecular targets within enzyme active sites, blocking substrate access and altering metabolic pathways. This property is particularly useful in developing inhibitors for enzymes involved in disease mechanisms.

Protein Labeling

Biochemical Assays

this compound can be utilized in labeling proteins for various biochemical assays. The ability to modify proteins with this compound allows researchers to study protein interactions, localization, and dynamics within biological systems.

Material Science and Catalysis

Novel Materials Synthesis

The compound is also employed in material science for synthesizing novel materials with specific properties. Its unique chemical structure contributes to the development of materials that can be used in various applications, including sensors and catalysts.

| Application | Description |

|---|---|

| Drug Development | Enhances pharmacokinetic properties |

| Enzyme Inhibition | Potential inhibitor for various enzymes |

| Protein Labeling | Useful in biochemical assays |

| Material Science | Synthesis of novel materials |

| Catalysis | Employed as a ligand in catalytic reactions |

Case Studies and Research Findings

-

Peptide Therapeutics Development

Research has demonstrated the successful incorporation of this compound into peptide sequences designed to target specific receptors involved in cancer progression. These studies highlight the compound's utility in developing targeted therapies. -

Tetrazole Derivatives as Drug Candidates

A series of tetrazole derivatives, including those based on this compound, were evaluated for their binding affinities against various biological targets. Results indicated enhanced activity compared to traditional carboxylic acid analogs, suggesting a promising direction for future drug development. -

Enzyme Interaction Studies

Investigations into the interaction between this compound and specific enzymes revealed significant inhibition effects, providing insights into its potential therapeutic applications in metabolic disorders.

作用机制

The mechanism of action for ®-2-(Fmoc-amino)-3-(2H-tetrazol-5-YL)propanoic acid would depend on its specific application. For example, as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The tetrazole ring could interact with metal ions or other molecular targets, influencing biochemical pathways.

相似化合物的比较

Similar Compounds

®-2-(Fmoc-amino)-3-(2H-tetrazol-5-YL)butanoic acid: Similar structure but with an additional carbon in the backbone.

®-2-(Boc-amino)-3-(2H-tetrazol-5-YL)propanoic acid: Uses a different protecting group (Boc instead of Fmoc).

®-2-(Fmoc-amino)-3-(1H-tetrazol-5-YL)propanoic acid: Different isomer of the tetrazole ring.

生物活性

(R)-2-(Fmoc-amino)-3-(2H-tetrazol-5-YL)propanoic acid is a synthetic compound recognized for its unique structural features, including a tetrazole ring and an Fmoc-protected amino group. This compound is classified as a non-natural amino acid and is primarily utilized in peptide synthesis and drug development due to its bioisosteric properties, which allow it to mimic the behavior of natural amino acids in biological systems.

Chemical Structure and Properties

The molecular formula of this compound is C₁₉H₁₇N₅O₄, with a molecular weight of approximately 365.37 g/mol. The compound features a propanoic acid backbone, an Fmoc-protected amino group, and a tetrazole ring, which contributes to its biological activity.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The tetrazole moiety can coordinate with metal ions or participate in hydrogen bonding, influencing enzyme activity and biochemical pathways. For instance, when used as an enzyme inhibitor, this compound may bind to the active site of enzymes, blocking substrate access and altering metabolic processes.

Enzyme Inhibition

Research indicates that compounds containing tetrazole rings exhibit significant enzyme inhibition properties. For example, studies have shown that this compound can inhibit certain kinases involved in signaling pathways critical for cell proliferation and survival. The mechanism often involves competitive inhibition where the compound mimics the natural substrate.

Antimicrobial Activity

Tetrazole-containing compounds have also been investigated for their antimicrobial properties. A study demonstrated that derivatives of tetrazole showed varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the tetrazole ring was crucial for enhancing the antimicrobial efficacy of these compounds .

Case Studies

Applications in Drug Development

The unique characteristics of this compound make it a valuable building block in drug design. Its ability to mimic natural amino acids allows it to be integrated into peptides that target specific biological pathways, enhancing drug stability and efficacy.

常见问题

Q. What are the common synthetic routes for (R)-2-(Fmoc-amino)-3-(2H-tetrazol-5-yl)propanoic acid in peptide synthesis?

The compound is typically synthesized via solid-phase peptide synthesis (SPPS) using Fmoc-protected building blocks. Key steps include:

- Coupling Reactions : Activate the carboxylic acid group of the tetrazole-containing amino acid using reagents like HBTU or DIC in DMF, followed by coupling to a resin-bound peptide chain .

- Stereochemical Control : Use chiral auxiliaries or enantiomerically pure starting materials to ensure the (R)-configuration is retained during synthesis. Diastereomer separation via reverse-phase HPLC may be required if racemization occurs .

- Fmoc Deprotection : Employ 20% piperidine in DMF to remove the Fmoc group while preserving the tetrazole moiety .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Store at -20°C under anhydrous conditions, as moisture can hydrolyze the Fmoc group or degrade the tetrazole ring. Use desiccants and argon/vacuum sealing for long-term storage .

- Handling : Work under inert atmospheres (N₂/Ar) to prevent oxidation. Use PPE (gloves, goggles) due to potential skin/eye irritation risks .

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

- NMR Spectroscopy : ¹H/¹³C NMR to verify stereochemistry and functional groups (e.g., Fmoc aromatic protons at δ 7.2–7.8 ppm, tetrazole protons at δ 8.5–9.0 ppm) .

- HPLC : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to assess purity (>95%) and detect diastereomers .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) to confirm molecular weight (e.g., [M+H]⁺ calcd. for C₂₀H₁₉N₅O₄: 394.15) .

Advanced Research Questions

Q. What strategies resolve diastereomer formation during synthesis of Fmoc-protected amino acids like this compound?

- Chiral Chromatography : Use chiral stationary phases (e.g., amylose-based columns) with hexane/isopropanol mobile phases to separate (R) and (S) isomers .

- Dynamic Kinetic Resolution : Employ enzymes or catalysts to favor the (R)-configuration during coupling. For example, lipases have been used to selectively acylate amino acids .

- Crystallization : Optimize solvent systems (e.g., ethyl acetate/hexane) to isolate the desired diastereomer via fractional crystallization .

Q. How does incorporating this compound into peptide chains affect cyclization efficiency in enzyme-mediated reactions?

The tetrazole moiety acts as a bioisostere for carboxylic acids, enhancing metabolic stability while enabling metal coordination. In enzyme-mediated cyclization (e.g., with PapB), the tetrazole’s rigidity improves reaction kinetics:

- Cyclization Efficiency : The tetrazole’s planar structure facilitates proximity-driven catalysis, achieving >80% cyclization yields in model peptides .

- Side Reactions : Monitor for tetrazole ring-opening under acidic conditions (e.g., TFA cleavage) by LC-MS. Use milder deprotection reagents (e.g., 1% TFA in DCM) to mitigate this .

Q. How can researchers mitigate side reactions during Fmoc deprotection when using this compound?

- Base Optimization : Replace piperidine with 2% DBU in DMF for faster deprotection (2 × 1 min) and reduced racemization .

- Temperature Control : Perform deprotection at 0–4°C to minimize tetrazole degradation .

- In Situ Monitoring : Use UV monitoring (λ = 301 nm for Fmoc removal) to ensure complete deprotection without overexposure to basic conditions .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。